molecular formula C18H20N2O B10967048 1-(2,3-dihydro-1H-inden-5-yl)-3-(2,5-dimethylphenyl)urea

1-(2,3-dihydro-1H-inden-5-yl)-3-(2,5-dimethylphenyl)urea

Cat. No.: B10967048
M. Wt: 280.4 g/mol
InChI Key: DOXRHWDJAUGBTA-UHFFFAOYSA-N
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Description

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,5-DIMETHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The unique structure of this compound, featuring both an indene and a dimethylphenyl group, suggests potential for interesting chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,5-DIMETHYLPHENYL)UREA typically involves the reaction of 2,3-dihydro-1H-indene-5-amine with 2,5-dimethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,5-DIMETHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, or thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Exploration of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,5-DIMETHYLPHENYL)UREA would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,4-DIMETHYLPHENYL)UREA
  • N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(3,5-DIMETHYLPHENYL)UREA
  • N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,6-DIMETHYLPHENYL)UREA

Uniqueness

The uniqueness of N-(2,3-DIHYDRO-1H-INDEN-5-YL)-N’-(2,5-DIMETHYLPHENYL)UREA lies in its specific substitution pattern on the phenyl ring and the presence of the indene moiety. These structural features may confer distinct chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-5-yl)-3-(2,5-dimethylphenyl)urea

InChI

InChI=1S/C18H20N2O/c1-12-6-7-13(2)17(10-12)20-18(21)19-16-9-8-14-4-3-5-15(14)11-16/h6-11H,3-5H2,1-2H3,(H2,19,20,21)

InChI Key

DOXRHWDJAUGBTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)NC2=CC3=C(CCC3)C=C2

Origin of Product

United States

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